N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl group, a purine derivative, and sulfanyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a methylsulfanyl group using a thiol reagent.
Synthesis of the Purine Derivative: The purine derivative can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Coupling of the Phenyl and Purine Derivatives: The final step involves coupling the phenyl derivative with the purine derivative through a sulfanyl linkage, typically using a thiol reagent and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the purine derivative can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: Unique due to its specific combination of phenyl, purine, and sulfanyl groups.
This compound analogs: Compounds with similar structures but different substituents on the phenyl or purine rings.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C20H17N5O2S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5O2S2/c1-28-15-9-5-6-13(10-15)23-16(26)11-29-20-24-17-18(21-12-22-19(17)27)25(20)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,23,26)(H,21,22,27) |
InChI Key |
ODAKZGUDEWEQQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O |
Origin of Product |
United States |
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